molecular formula C17H22N2O2 B2861660 4-cyclopropylidene-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide CAS No. 2309571-94-4

4-cyclopropylidene-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide

Cat. No.: B2861660
CAS No.: 2309571-94-4
M. Wt: 286.375
InChI Key: AYZJHDZRJIBUGO-UHFFFAOYSA-N
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Description

4-cyclopropylidene-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a synthetic piperidine carboxamide derivative of significant interest in preclinical research, particularly in the fields of neuroscience and pharmacology. Its core structure is closely related to several pharmacologically active scaffolds, notably those investigated as novel potent analgesics targeting opioid receptor systems . Piperidine carboxamides have been extensively explored as potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1), an ion channel that is a prominent emerging target for the development of new therapeutic agents for pain management . The specific molecular architecture of this compound, which incorporates a cyclopropylidene group and a (4-methoxyphenyl)methyl carboxamide substituent, suggests potential for unique interaction profiles with biological targets. The cyclopropylidene moiety may induce conformational constraints on the piperidine ring, potentially influencing its binding affinity and selectivity towards central nervous system receptors . This compound is intended for research applications only, including but not limited to target identification, mechanism of action studies, and structure-activity relationship (SAR) investigations to develop new chemical tools for biological research. Its value to researchers lies in its utility as a building block for the synthesis of more complex molecules or as a probe for understanding the complex signaling pathways involved in nociception and other neurological processes .

Properties

IUPAC Name

4-cyclopropylidene-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-21-16-6-2-13(3-7-16)12-18-17(20)19-10-8-15(9-11-19)14-4-5-14/h2-3,6-7H,4-5,8-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZJHDZRJIBUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(=C3CC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropylidene-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the piperidine ring followed by the introduction of the cyclopropylidene and methoxybenzyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropylidene-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-cyclopropylidene-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-cyclopropylidene-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain kinases or activate specific transcription factors, leading to changes in cellular processes.

Comparison with Similar Compounds

4-cyclopropylidene-N-(2-methoxyphenyl)piperidine-1-carboxamide

This analog replaces the MOB group with a 2-methoxyphenyl substituent (Figure 2). Key differences include:

  • Electronic Effects : The para-methoxy group in the target compound allows for better resonance stabilization, which may enhance interactions with aromatic residues in enzyme active sites.
  • Physicochemical Properties : The ortho-substituted analog likely has lower solubility due to reduced polarity, whereas the MOB group in the target compound balances lipophilicity and aqueous solubility .
Property Target Compound 2-Methoxyphenyl Analog
Substituent Position (R) 4-methoxyphenyl (para) 2-methoxyphenyl (ortho)
Calculated LogP ~3.2 (estimated) ~3.8 (estimated)
Predicted Solubility (µg/mL) ~25 (moderate) ~10 (low)

Implications : The para-substituted MOB group in the target compound may offer superior drug-like properties for oral bioavailability compared to its ortho-substituted counterpart .

AZD5363 (Akt Kinase Inhibitor)

AZD5363 (Figure 3) shares the piperidine-carboxamide core but incorporates a pyrrolopyrimidine heterocycle and a chlorophenyl-hydroxypropyl side chain. Key distinctions:

  • Heterocyclic Moieties : The pyrrolopyrimidine group in AZD5363 enhances ATP-binding pocket interactions in Akt kinases, while the cyclopropylidene group in the target compound may stabilize piperidine ring conformation for distinct target engagement.
  • Selectivity : AZD5363 exhibits high selectivity against ROCK kinase, attributed to its unique side chain. The MOB group in the target compound may confer selectivity for other AGC family kinases .
Property Target Compound AZD5363
Core Structure Piperidine-1-carboxamide Piperidine-4-carboxamide
Key Functional Groups Cyclopropylidene, MOB Pyrrolopyrimidine, chlorophenyl
Target Not reported (kinase suspected) Akt (IC50 = 5 nM)
Selectivity (vs. ROCK) Unknown >100-fold

Implications : Structural variations significantly alter target profiles, highlighting the piperidine-carboxamide scaffold’s versatility .

N-tert-butyl-4-[butyl-[2-[[methanoyl(oxidanyl)amino]methyl]heptanoylamino]carbamoyl]piperidine-1-carboxamide

This analog (Figure 4) from features a bulky tert-butyl group and a complex heptanoylamino side chain. Comparisons include:

  • Substituent Bulk : The tert-butyl group may improve metabolic stability but reduce solubility. In contrast, the MOB group in the target compound offers a balance between stability and solubility.
  • Side Chain Complexity : The extended side chain in the analog could enhance target binding through hydrophobic interactions, whereas the cyclopropylidene group in the target compound prioritizes conformational rigidity .
Property Target Compound tert-butyl Analog
Substituent Size Moderate (MOB) Large (tert-butyl)
Metabolic Stability Moderate (potential glucuronidation) High (steric shielding)
Solubility Moderate Low

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